

# SP600125: A Comparative Guide to its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**SP600125** is a potent, cell-permeable, and reversible inhibitor of the c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases involved in cellular responses to stress stimuli, inflammation, and apoptosis.[1][2] While widely used as a tool to probe JNK signaling, a comprehensive understanding of its selectivity profile against the broader human kinome is crucial for the accurate interpretation of experimental results and for its potential therapeutic development. This guide provides a detailed comparison of **SP600125**'s inhibitory activity against its primary JNK targets and a wide panel of other kinases, supported by experimental data and detailed protocols.

## **Quantitative Kinase Selectivity Profile of SP600125**

The inhibitory activity of **SP600125** has been profiled against a large panel of human kinases. The following tables summarize the IC50 values, providing a quantitative measure of its potency and selectivity. Lower IC50 values indicate higher potency.

Table 1: Inhibitory Activity of **SP600125** against JNK Isoforms



| Kinase | IC50 (nM) |
|--------|-----------|
| JNK1   | 40        |
| JNK2   | 40        |
| JNK3   | 90        |

Data sourced from commercial supplier information.[1]

Table 2: Selectivity Profile of SP600125 against a Panel of 80 Human Kinases



| Kinase                         | IC50 (μM)                     | Kinase         | IC50 (μM) |
|--------------------------------|-------------------------------|----------------|-----------|
| Primary Targets                | Off-Targets (High<br>Potency) |                |           |
| JNK1/SAPK1c                    | 0.04                          | DYRK1A         | 0.16      |
| JNK2/SAPK1a                    | 0.04                          | MKK4/SEK1      | 0.20      |
| JNK3/SAPK1b                    | 0.09                          | MKK7/JNKK2     | >10       |
| Off-Targets (Moderate Potency) | Off-Targets (Low<br>Potency)  |                |           |
| p38α/SAPK2a                    | 2.1                           | -<br>AKT1/PKBα | >10       |
| p38β/SAPK2b                    | 0.7                           | ERK1           | >10       |
| p38y/SAPK3                     | >10                           | ERK2           | >10       |
| p38δ/SAPK4                     | 1.3                           | GSK3β          | 1.8       |
| AMPK                           | >10                           | MEK1           | >10       |
| Aurora A                       | 0.06                          | PDK1           | >10       |
| Aurora B                       | 0.2                           | PKA            | >10       |
| САМККВ                         | >10                           | PKBα/AKT1      | >10       |
| CDK1/cyclin B                  | 0.12                          | ΡΚCα           | 1.0       |
| CDK2/cyclin A                  | 0.16                          | ROCK-II        | >10       |
| CDK3/cyclin E                  | 0.17                          | RSK1           | >10       |
| CDK5/p25                       | 0.14                          | RSK2           | >10       |
| CDK6/cyclin D3                 | 0.13                          | SGK1           | >10       |
| CHK1                           | >10                           | Src            | >10       |
| CHK2                           | 0.21                          | SYK            | >10       |
| CK1                            | 0.8                           | TrkA           | 0.07      |
| CK2                            | >10                           | Yes1           | >10       |



This table presents a selection of kinases from the comprehensive screening data published by Bain et al. (2007).[3][4] The full dataset contains profiling against over 80 kinases.

## **JNK Signaling Pathway**

**SP600125** exerts its effects by inhibiting the JNK signaling cascade. This pathway is a key component of the mitogen-activated protein kinase (MAPK) signaling network.





Click to download full resolution via product page



Caption: The JNK signaling pathway is activated by various extracellular stimuli, leading to the phosphorylation and activation of downstream transcription factors that regulate gene expression.

## **Experimental Protocols**

The determination of kinase inhibition by **SP600125** is typically performed using in vitro kinase assays. Below are detailed methodologies for two common approaches.

## **Radiometric Kinase Assay**

This method measures the incorporation of a radiolabeled phosphate from [y- $^{32}$ P]ATP or [y- $^{33}$ P]ATP into a specific substrate by the kinase.

#### Protocol:

- Reaction Mixture Preparation: Prepare a reaction buffer typically containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl<sub>2</sub>, 0.1 mM EGTA, and 0.5 mM DTT.
- Kinase and Substrate Addition: Add the purified active kinase and its specific substrate (e.g., GST-c-Jun for JNK) to the reaction mixture.
- Inhibitor Incubation: Add varying concentrations of SP600125 (or vehicle control, e.g.,
  DMSO) to the reaction mixture and pre-incubate for 10-20 minutes at room temperature.
- Initiation of Reaction: Initiate the kinase reaction by adding  $[y^{-32}P]ATP$  or  $[y^{-33}P]ATP$  (typically at a concentration close to the Km for each kinase).
- Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
- Termination of Reaction: Stop the reaction by spotting the mixture onto phosphocellulose P81 paper or by adding a stop solution (e.g., phosphoric acid).
- Washing: Wash the P81 paper extensively with phosphoric acid to remove unincorporated radiolabeled ATP.







- Quantification: Measure the amount of incorporated radioactivity using a scintillation counter or a phosphorimager.
- Data Analysis: Calculate the percentage of kinase inhibition for each **SP600125** concentration and determine the IC50 value by fitting the data to a dose-response curve.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. SP600125 | JNK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The selectivity of protein kinase inhibitors: a further update PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selectivity of protein kinase inhibitors: a further update PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SP600125: A Comparative Guide to its Kinase Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683917#sp600125-selectivity-profile-against-other-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com